(2,3-Diphenylcyclopropyl)methyl phenyl sulfoxide
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Overview
Description
(2,3-diphenylcyclopropyl)methyl phenyl sulfoxide is a sulfoxide in which the S atom is substituted by a phenyl and (2,3-diphenylcyclopropyl)methyl group. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a sulfoxide, a member of cyclopropanes and a member of benzenes.
(2, 3-Diphenylcyclopropyl)methyl phenyl sulfoxide belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids.
Scientific Research Applications
Enantioselective Inclusion
(Akazome et al., 2000) explored the enantioselective inclusion of methyl phenyl sulfoxides by (R)-phenylglycyl-(R)-phenylglycine. This study revealed the dipeptide's ability to form chiral cavities and include sulfoxides with high enantioselectivity, highlighting the potential for stereochemical recognition in crystalline structures.
Polymerization Under Acidic Conditions
(Miyatake et al., 2001) found that methyl phenyl sulfoxide can undergo self-polycondensation in acidic environments, forming polymers with unique properties. This discovery opens up new avenues for polymer synthesis using sulfoxides.
Asymmetric Cyclopropanation
(Midura & Mikołajczyk, 2002) demonstrated the asymmetric cyclopropanation of a chiral vinyl sulfoxide, leading to the synthesis of enantiomerically pure cyclopropane-phosphonic acid. This method is significant for the synthesis of constrained analogs of pharmacologically relevant compounds.
High-Temperature Reactions in Water
(Katritzky et al., 1997) investigated the reactions of aryl sulfoxides in sub- and supercritical water at high temperatures. This study offers insights into the thermal stability and reactivity of sulfoxides under extreme conditions, which is valuable for industrial applications.
Structure-Based Drug Design
(Jones et al., 1997) focused on the structure-based design of diphenyl sulfoxides as inhibitors of thymidylate synthase, highlighting their potential in medicinal chemistry and drug development.
Photochemistry and Photophysics
(Jenks et al., 1994) studied the photochemical properties of aromatic sulfoxides, including diphenyl sulfoxides. Understanding the photophysics of these compounds is crucial for their application in materials science and photochemistry.
Coordination and Catalytic Applications
(Zábranský et al., 2018) synthesized and analyzed sulfoxides for their coordination and catalytic uses, demonstrating their versatility in organometallic chemistry and catalysis.
Pyramidal Inversion Mechanism
(Marom et al., 2007) conducted a theoretical study on the pyramidal inversion mechanism of simple sulfoxides, which is critical for understanding the stereodynamics of these molecules in chemical reactions.
Photocatalytic Oxidation
(Vosooghian & Habibi, 2007) explored the photocatalytic oxidation of organic sulfides using titanium dioxide, a process relevant in environmental applications and synthesis.
Anilinolysis Reactions
(Dey et al., 2011) studied the kinetics and mechanism of anilinolysis reactions of aryl phosphinates, providing insights into the reactivity of related sulfoxide compounds.
Properties
CAS No. |
131758-71-9 |
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Molecular Formula |
C22H20OS |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[2-(benzenesulfinylmethyl)-3-phenylcyclopropyl]benzene |
InChI |
InChI=1S/C22H20OS/c23-24(19-14-8-3-9-15-19)16-20-21(17-10-4-1-5-11-17)22(20)18-12-6-2-7-13-18/h1-15,20-22H,16H2 |
InChI Key |
MVULGCSHGFLUBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C2C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2C3=CC=CC=C3)CS(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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